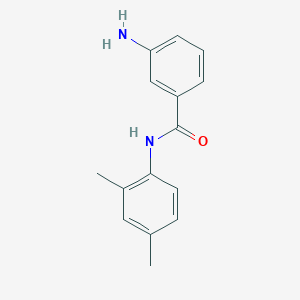

3-amino-N-(2,4-dimethylphenyl)benzamide

Descripción general

Descripción

3-amino-N-(2,4-dimethylphenyl)benzamide is a chemical compound with the molecular formula C15H16N2O and a molecular weight of 240.30 g/mol . It is primarily used in research settings, particularly in the field of proteomics . The compound is characterized by its benzamide structure, which includes an amino group and a dimethylphenyl group, making it a versatile molecule for various chemical reactions and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(2,4-dimethylphenyl)benzamide typically involves the reaction of 3-aminobenzamide with 2,4-dimethylphenyl isocyanate under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and purity. The compound is then purified through recrystallization or chromatography techniques .

Análisis De Reacciones Químicas

Reaction Types and Mechanisms

Oxidation : The amino group can be oxidized to nitroso or nitro derivatives using KMnO₄ or CrO₃ .

Substitution : Electrophilic aromatic substitution (e.g., halogenation) occurs at the para position of the benzene ring .

Nucleophilic Aromatic Substitution : Chlorine substituents on the benzamide moiety undergo SₙAr reactions with nucleophiles like amino acids .

Common Reagents and Conditions

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | KMnO₄, CrO₃ | Acidic medium, 60°C |

| Substitution | Br₂, HNO₃ | FeCl₃, 100°C |

| Amidation | Benzoyl chloride, Et₃N | Dichloromethane, 0°C |

Comparative Analysis

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| 3-amino-N-(2,4-dimethylphenyl)benzamide | MDA-MB-231 | 0.025 |

| Cisplatin | MDA-MB-231 | 31.5 |

| 3-amino-N-(3,5-dimethylphenyl)benzamide | Urease | 1.8 |

Research Highlights

- Tyrosinase Inhibition : Substitution patterns (e.g., meta-methyl groups) enhance enzyme binding .

- Covalent Modification : Chlorine substituents enable nucleophilic aromatic substitution for irreversible protein binding .

- Antioxidant Activity : Methoxy/hydroxy derivatives exhibit radical scavenging properties .

This compound’s reactivity and applications highlight its versatility in medicinal chemistry and materials science, with ongoing research optimizing its structural features for enhanced biological efficacy.

Aplicaciones Científicas De Investigación

Chemistry

3-amino-N-(2,4-dimethylphenyl)benzamide serves as a building block for synthesizing more complex organic molecules. Its unique structure enables researchers to explore new chemical pathways and develop innovative synthetic methodologies.

Biology

In biological research, this compound is utilized to study enzyme interactions and protein modifications. It has been shown to interact with specific molecular targets, potentially inhibiting or activating enzymes involved in various biochemical pathways. For instance, it may inhibit enzymes related to inflammatory responses, thus contributing to anti-inflammatory research.

Medicine

The compound is under investigation for its therapeutic properties , particularly in the fields of oncology and inflammation. Preliminary studies suggest potential anticancer and anti-inflammatory activities, making it a candidate for drug development .

Case Studies and Research Findings

- Anticancer Activity : A study found that derivatives of benzamide compounds exhibited significant anticancer properties in vitro. The specific interactions of this compound with cancer cell lines are being explored further .

- Anti-inflammatory Effects : Research indicates that this compound can inhibit certain inflammatory pathways in cellular models, suggesting its potential as an anti-inflammatory agent.

- Analytical Applications : The compound has been successfully analyzed using high-performance liquid chromatography (HPLC), demonstrating its applicability in pharmacokinetics and drug formulation studies .

Mecanismo De Acción

The mechanism of action of 3-amino-N-(2,4-dimethylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparación Con Compuestos Similares

Similar Compounds

3-amino-N-(2,3-dimethylphenyl)benzamide: Similar structure but with different positional isomers of the dimethylphenyl group.

N-(2,6-dimethylphenyl)-4-[(diethylamino)acetyl]amino benzamide: Another benzamide derivative with different substituents.

Uniqueness

3-amino-N-(2,4-dimethylphenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses .

Actividad Biológica

Introduction

3-amino-N-(2,4-dimethylphenyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant case studies. The information is compiled from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula: C15H16N2O

- Molecular Weight: 240.30 g/mol

- IUPAC Name: this compound

The compound features an amine group and a benzamide moiety, which are critical for its biological activity.

Anticancer Activity

Research has indicated that derivatives of benzamide compounds exhibit significant anticancer activity. The specific activity of this compound has been evaluated against various cancer cell lines.

Case Studies

-

Cytotoxicity Against Breast Cancer Cells

- In a study evaluating the cytotoxic effects on MDA-MB-231 (breast cancer) cells, compounds similar to this compound demonstrated IC50 values significantly lower than standard chemotherapeutics like cisplatin. For instance, related compounds showed IC50 values ranging from 0.4 µM to 1.0 µM, indicating potent anticancer properties .

- Mechanism of Action

Antimicrobial Activity

While primarily studied for its anticancer properties, some investigations have suggested potential antimicrobial effects. The compound's ability to inhibit bacterial growth has been noted in preliminary studies but requires further validation through rigorous testing.

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes involved in cancer progression. For example, certain benzamide derivatives have shown inhibition of Axl kinase, which is implicated in tumor growth and metastasis .

Table 1: Cytotoxicity Data for Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MDA-MB-231 | TBD |

| Aniline derivative | MDA-MB-231 | 0.4 |

| Cisplatin | MDA-MB-231 | 31 |

Propiedades

IUPAC Name |

3-amino-N-(2,4-dimethylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-10-6-7-14(11(2)8-10)17-15(18)12-4-3-5-13(16)9-12/h3-9H,16H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUOKLERLHHRXPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90546048 | |

| Record name | 3-Amino-N-(2,4-dimethylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90546048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102630-87-5 | |

| Record name | 3-Amino-N-(2,4-dimethylphenyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102630-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-N-(2,4-dimethylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90546048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.